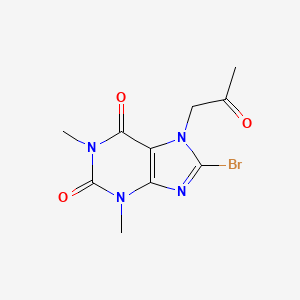

7-Acetonyl-8-bromotheophylline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Acetonyl-8-bromotheophylline is a derivative of theophylline, a well-known xanthine compound. This compound is characterized by the presence of an acetonyl group at the 7th position and a bromine atom at the 8th position of the theophylline structure. Theophylline derivatives, including this compound, are of significant interest due to their diverse pharmacological properties and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

7-Acetonyl-8-bromotheophylline can be synthesized through various synthetic routes. One common method involves the cyclocondensation reaction of this compound with appropriate alkylamines. This reaction typically occurs in boiling 2-methoxyethanol . Another method involves the reaction of 7-acetic-8-bromotheophylline aldehyde with arylpiperazinylpropylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control measures, would apply to the production of this compound.

化学反应分析

Mechanistic Insights

The acetonyl group at position 7 enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitution or addition reactions. The bromine atom at position 8 stabilizes intermediates through inductive effects, directing regioselectivity in cyclization reactions .

Serotonin Transporter (SERT) Inhibition

Imidazolidine-2,4-dione derivatives (e.g., compounds 1–12 ) show moderate SERT inhibition, with IC<sub>50</sub> values ranging from 0.5–15 µM . These compounds are structural analogs of antidepressants like sertraline.

Antiproliferative Activity

Spirohydantoins synthesized from 7-acetonyl-8-bromotheophylline exhibit antiproliferative effects against cancer cell lines. For example, compound V (N-(4-acetylphenyl)-2-[8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]acetamide) demonstrated activity in the NCI-60 panel .

Table 1: Representative Reaction Products and Activities

| Compound | Structure Class | Biological Activity | IC<sub>50</sub>/EC<sub>50</sub> | Source |

|---|---|---|---|---|

| 1 | Imidazolidine-2,4-dione | SERT Inhibition | 0.5 µM | |

| V | Purine-acetamide hybrid | Antiproliferative (NCI-60) | 10 µM |

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent Polarity | 2-Methoxyethanol | Maximizes cyclization |

| Temperature | Reflux (~120°C) | Accelerates kinetics |

| Stoichiometry (Amine:Ketone) | 2:1 | Prevents byproducts |

科学研究应用

Pharmacological Applications

-

Diuretic Properties :

- Mechanism of Action : 7-Acetonyl-8-bromotheophylline functions as a mild diuretic, similar to its parent compound, bromotheophylline. It aids in the relief of temporary water retention and bloating associated with premenstrual syndrome and other conditions .

- Clinical Use : It is often combined with analgesics like acetaminophen to enhance therapeutic effects for conditions such as menstrual pain .

-

Bioanalytical Methods :

- A validated method using high-performance liquid chromatography (HPLC) has been developed for quantifying this compound in biological samples. This method demonstrated reliability and sensitivity, making it suitable for pharmacokinetic studies .

- Case Study : In a study involving Mexican female subjects, a single oral dose of 25 mg of pamabrom (which includes this compound) was administered alongside paracetamol and naproxen sodium. The pharmacokinetic profile indicated a biexponential decline in plasma concentration, suggesting efficient absorption and elimination characteristics .

Therapeutic Potential

-

Cognitive Enhancement :

- Preliminary studies suggest that compounds related to this compound may exhibit acetylcholinesterase inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .

- Antioxidant Activity :

Table 1: Summary of Pharmacological Studies on this compound

Case Studies

- Pharmacokinetic Evaluation :

- Cognitive Function Studies :

作用机制

The mechanism of action of 7-Acetonyl-8-bromotheophylline involves its interaction with specific molecular targets. One known target is the adenosine receptor, where it acts as an antagonist . This interaction can lead to various physiological effects, including diuretic activity and potential therapeutic effects in conditions like dysmenorrhea .

相似化合物的比较

Similar Compounds

8-Bromotheophylline: Similar in structure but lacks the acetonyl group at the 7th position.

8-Chlorotheophylline: Similar in structure but has a chlorine atom instead of a bromine atom at the 8th position.

8-Phenyltheophylline: Similar in structure but has a phenyl group at the 8th position.

Uniqueness

7-Acetonyl-8-bromotheophylline is unique due to the presence of both the acetonyl group at the 7th position and the bromine atom at the 8th position. This unique combination of substituents contributes to its distinct chemical and pharmacological properties.

生物活性

7-Acetonyl-8-bromotheophylline is a derivative of bromotheophylline, a compound known for its pharmacological properties, particularly as a diuretic. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C₉H₈BrN₄O₂

- Molecular Weight : 284.09 g/mol

- CAS Number : 10381-75-6

This compound exhibits its biological activity primarily through its interaction with adenosine receptors. It is believed to act as an antagonist at the A1 and A2A receptor sites, which are implicated in various physiological processes including renal function and cardiovascular regulation. The diuretic effect is attributed to increased glomerular filtration rate and inhibition of sodium reabsorption in renal tubules, leading to enhanced urine output and relief from conditions associated with fluid retention .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Diuretic Activity : It promotes increased urination, which helps alleviate symptoms associated with premenstrual syndrome such as bloating and swelling .

- Antiproliferative Effects : In vitro studies have demonstrated that related compounds exhibit moderate growth inhibition against various cancer cell lines, suggesting potential applications in oncology .

Pharmacokinetics

The pharmacokinetic properties of this compound include:

- Absorption : Rapid absorption post-administration with peak plasma concentrations reached within approximately 0.78 hours.

- Half-Life : The elimination half-life has been recorded at around 21.35 hours, indicating prolonged activity in the system .

- Volume of Distribution : Specific values for volume distribution have not been thoroughly documented but are critical for understanding dosing regimens.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Antiproliferative Activity :

- Diuretic Effects :

Comparative Analysis Table

| Property | This compound | Bromotheophylline |

|---|---|---|

| Molecular Weight | 284.09 g/mol | 259.06 g/mol |

| Diuretic Activity | Yes | Yes |

| Antiproliferative Activity | Moderate | Moderate |

| Mechanism | Adenosine receptor antagonist | Adenosine receptor antagonist |

| Half-Life | ~21.35 hours | Not specified |

属性

IUPAC Name |

8-bromo-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O3/c1-5(16)4-15-6-7(12-9(15)11)13(2)10(18)14(3)8(6)17/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTWXVKYKRBBRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。